molecular formula C23H31N3O4S B4051756 N-[4-(DIBUTYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE

N-[4-(DIBUTYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE

Cat. No.: B4051756
M. Wt: 445.6 g/mol
InChI Key: FIEFRENNTMNYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(DIBUTYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(acetylamino)-N-{4-[(dibutylamino)sulfonyl]phenyl}benzamide is 445.20352765 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) focused on the synthesis of piperidine derivatives, evaluating their anti-acetylcholinesterase activity. The introduction of bulky moieties and substituents significantly enhanced their inhibitory effects, suggesting potential applications in developing treatments for dementia and related acetylcholine deficiency disorders (Sugimoto et al., 1990).

Histone Deacetylase Inhibition

Kraker et al. (2003) reported on CI-994 or N-acetyldinaline, highlighting its role as a histone deacetylase (HDAC) inhibitor. This mechanism underpins its antitumor activity, providing insights into the modulation of gene expression through histone acetylation and offering a pathway for cancer treatment strategies (Kraker et al., 2003).

Synthesis and Biological Evaluation of Derivatives

Fahim and Shalaby (2019) explored the synthesis of benzenesulfonamide derivatives, demonstrating significant in vitro antitumor activity. This research contributes to the development of novel cancer therapies, emphasizing the importance of chemical modifications to enhance drug efficacy (Fahim & Shalaby, 2019).

Isotype-Selective Histone Deacetylase Inhibition

Zhou et al. (2008) described the synthesis and biological evaluation of MGCD0103, an isotype-selective HDAC inhibitor. This compound exhibits significant antitumor activity, underscoring the therapeutic potential of selective HDAC inhibition in cancer treatment (Zhou et al., 2008).

Acetylcholinesterase and Carbonic Anhydrases Inhibition

Bilginer et al. (2020) synthesized a novel series of sulfonamides, assessing their inhibitory activities against acetylcholinesterase and carbonic anhydrases. These findings have implications for the treatment of diseases associated with these enzymes, such as glaucoma and neurological disorders (Bilginer et al., 2020).

Synthesis of Sulfur(VI) Fluorides

Zhou et al. (2018) developed a novel reagent for the synthesis of sulfur(VI) fluorides, demonstrating its utility in creating aryl fluorosulfates and sulfamoyl fluorides. This work is pivotal for the development of new materials and pharmaceuticals by facilitating the introduction of sulfur(VI) fluoride functionalities (Zhou et al., 2018).

Properties

IUPAC Name

4-acetamido-N-[4-(dibutylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-4-6-16-26(17-7-5-2)31(29,30)22-14-12-21(13-15-22)25-23(28)19-8-10-20(11-9-19)24-18(3)27/h8-15H,4-7,16-17H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEFRENNTMNYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.